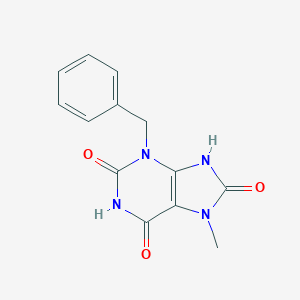

N-Phenylmethyl-7-methyluric Acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-Phenylmethyl-7-methyluric Acid is a synthetic organic compound belonging to the purine family. Purines are heterocyclic aromatic organic compounds that play crucial roles in biochemistry, particularly as components of nucleotides in DNA and RNA. This specific compound is characterized by its unique structure, which includes a benzyl group and a methyl group attached to the purine core.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of N-Phenylmethyl-7-methyluric Acid typically involves multi-step organic reactions. One common method starts with the alkylation of a purine derivative, followed by the introduction of the benzyl group through a nucleophilic substitution reaction. The reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like dimethylformamide.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. Catalysts and automated reaction systems are often employed to streamline the process and reduce production costs.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of corresponding ketones or aldehydes.

Reduction: Reduction reactions can target the purine ring, potentially leading to the formation of dihydropurine derivatives.

Substitution: The benzyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products:

Oxidation: Benzyl ketones or aldehydes.

Reduction: Dihydropurine derivatives.

Substitution: Various substituted purine derivatives depending on the substituent introduced.

Aplicaciones Científicas De Investigación

Pharmacological Applications

1.1 Metabolic Studies

N-Phenylmethyl-7-methyluric acid is studied for its role as a metabolite of caffeine and related compounds. Research indicates that it may influence the metabolic pathways associated with caffeine metabolism, which has implications for understanding caffeine's effects on human health. The compound is involved in the urinary excretion of calcium and other minerals, which can affect bone health and kidney function.

1.2 Potential Therapeutic Uses

There is ongoing research into the therapeutic potential of this compound in treating conditions related to uric acid metabolism. As a derivative of uric acid, it may be relevant in the development of treatments for gout and other hyperuricemia-related disorders. Its structural properties allow it to interact with enzymes involved in purine metabolism, making it a candidate for drug design .

Analytical Chemistry

2.1 Reference Compound

In analytical chemistry, this compound serves as a reference standard for the quantification of purine derivatives in biological samples. Its unique spectral properties make it suitable for use in chromatography and mass spectrometry, aiding in the detection and analysis of similar compounds in complex biological matrices .

2.2 Method Development

The compound is utilized in method development for assessing the pharmacokinetics of drugs that are metabolized via similar pathways. By understanding how this compound behaves in biological systems, researchers can refine techniques for measuring drug levels and their metabolites .

Case Studies

Mecanismo De Acción

The mechanism of action of N-Phenylmethyl-7-methyluric Acid involves its interaction with molecular targets such as enzymes and nucleic acids. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting metabolic pathways. Its structural similarity to natural purines allows it to interfere with nucleic acid synthesis and function.

Comparación Con Compuestos Similares

Caffeine (1,3,7-trimethylxanthine): A well-known stimulant with a similar purine structure.

Theobromine (3,7-dimethylxanthine): Found in chocolate, with similar stimulant properties.

Theophylline (1,3-dimethylxanthine): Used in medicine for respiratory diseases.

Uniqueness: N-Phenylmethyl-7-methyluric Acid is unique due to the presence of the benzyl group, which imparts distinct chemical properties and potential biological activities compared to other purine derivatives.

Actividad Biológica

N-Phenylmethyl-7-methyluric acid is a derivative of uric acid and a methylated form of 7-methyluric acid. As a purine derivative, it is implicated in various biological processes, particularly as a metabolite of caffeine. This article aims to provide an in-depth analysis of its biological activity, mechanisms of action, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

This compound can be represented by the following chemical structure:

| Property | Value |

|---|---|

| Chemical Formula | C₁₃H₁₅N₃O₃ |

| Molecular Weight | 253.28 g/mol |

| CAS Number | 612-37-3 |

This compound exhibits biological activity primarily through its role as a metabolite in the caffeine metabolic pathway. Its mechanism involves:

- Influencing Cell Signaling : Similar to caffeine, it may affect cell signaling pathways, gene expression, and cellular metabolism.

- Enzyme Interaction : It may interact with various enzymes, potentially inhibiting or activating specific biochemical pathways.

- Transport and Distribution : As a metabolite, it is distributed throughout the body and can cross biological membranes, affecting multiple organ systems.

Pharmacokinetics

The pharmacokinetic properties of this compound suggest that it is rapidly absorbed and excreted. Studies indicate that its metabolites, including 7-methyluric acid, can be detected in urine, reflecting its metabolic turnover in the body .

Case Studies

- Caffeine Metabolism : A study on caffeine metabolism revealed that elderly individuals excrete higher amounts of 1-methyluric acid and related compounds compared to younger subjects. This suggests age-related differences in the metabolism of methylxanthines.

- Crystal Formation Prevention : Research on related compounds like 7-methylxanthine indicated that these metabolites could reduce or prevent crystal formation in urinary systems, potentially influencing conditions like kidney stones.

Tables of Biological Activity

| Study Focus | Findings |

|---|---|

| Metabolism in Different Age Groups | Elderly excrete more methyluric acids than younger individuals. |

| Effect on Crystal Formation | Related compounds reduced crystal formation significantly. |

| Enzyme Interaction | Potential inhibition of xanthine oxidase activity noted. |

Propiedades

IUPAC Name |

3-benzyl-7-methyl-9H-purine-2,6,8-trione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N4O3/c1-16-9-10(14-12(16)19)17(13(20)15-11(9)18)7-8-5-3-2-4-6-8/h2-6H,7H2,1H3,(H,14,19)(H,15,18,20) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGRZSXBOIJJXNO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(NC1=O)N(C(=O)NC2=O)CC3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N4O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50502726 |

Source

|

| Record name | 3-Benzyl-7-methyl-7,9-dihydro-1H-purine-2,6,8(3H)-trione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50502726 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

272.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

72816-95-6 |

Source

|

| Record name | 3-Benzyl-7-methyl-7,9-dihydro-1H-purine-2,6,8(3H)-trione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50502726 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.